molecular formula C14H12N2S B8598937 [3-(Benzylsulfanyl)phenyl]cyanamide CAS No. 917894-15-6

[3-(Benzylsulfanyl)phenyl]cyanamide

Cat. No. B8598937
Key on ui cas rn: 917894-15-6
M. Wt: 240.33 g/mol
InChI Key: YDIBMDSUYQRQIA-UHFFFAOYSA-N
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Patent
US08058311B2

Procedure details

A solution of cyanogen bromide (1.42 g, 13.4 mmol) in anhydrous diethyl ether (10 ml) was added slowly to a stirred solution of 3-(benzylthio)aniline (4.6 g, 21.4 mmol) in anhydrous diethyl ether (25 ml) at 0-4° C. After the addition, the reaction mixture was stirred at room temperature for 12 hours and became a brown solution with a white precipitate. The precipitate was filtered off and the filtrate was washed with aqueous HCl (1 M, 3×40 ml) and followed by brine (40 ml). The ether solution was dried over MgSO4, filtered, and concentrated in vacuo to yield yellow oil as crude product. It was further purified by flash chromatography (SiO2, CH2Cl2/EtOAc, 0-20%) to afford 3-(benzylthio)phenylcyanamide (2.82 g, 55% yield) as a white solid: TLC: Dichloromethane/EtOAc (93:7), Rf=0.64; 1H-NMR (CDCl3) δ (ppm) 7.2-6.7 (m, 9H, Ar—H), 4.12 (s, 2H, S—CH2). IR(KBr): 3178 cm−1 (secondary N—H), 3023-3085 cm−1 (C—H aromatic stretch), 2227 cm−1 (CN).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Br.[CH2:4]([S:11][C:12]1[CH:13]=[C:14]([CH:16]=[CH:17][CH:18]=1)[NH2:15])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(OCC)C>[CH2:4]([S:11][C:12]1[CH:13]=[C:14]([NH:15][C:2]#[N:1])[CH:16]=[CH:17][CH:18]=1)[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
N#CBr
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC=1C=C(N)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
the filtrate was washed with aqueous HCl (1 M, 3×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield yellow oil as crude product
CUSTOM
Type
CUSTOM
Details
It was further purified by flash chromatography (SiO2, CH2Cl2/EtOAc, 0-20%)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC=1C=C(C=CC1)NC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.82 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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